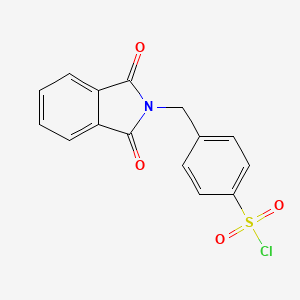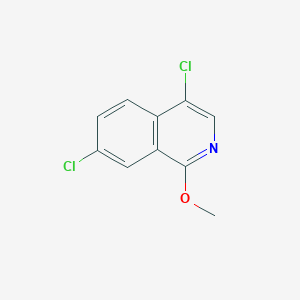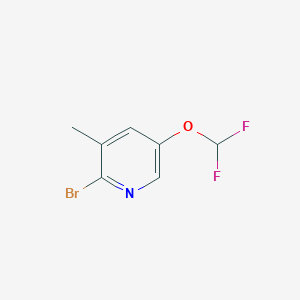
2-Bromo-5-(difluoromethoxy)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(difluoromethoxy)-3-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a catalyst to form 2-bromo-3-methylpyridine. This intermediate is then reacted with difluoromethyl ether under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Bromo-5-(difluoromethoxy)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, acids, or ketones.
Reduction Reactions: Products include dehalogenated pyridines or modified difluoromethoxy derivatives.
科学研究应用
2-Bromo-5-(difluoromethoxy)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds or as a probe in biochemical studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Bromo-5-(difluoromethyl)pyridine: Similar but with a difluoromethyl group instead of a difluoromethoxy group.
2-Bromo-5-(methylthio)pyridine: Similar but with a methylthio group instead of a difluoromethoxy group.
Uniqueness
2-Bromo-5-(difluoromethoxy)-3-methylpyridine is unique due to the presence of both the bromine and difluoromethoxy groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.
属性
分子式 |
C7H6BrF2NO |
|---|---|
分子量 |
238.03 g/mol |
IUPAC 名称 |
2-bromo-5-(difluoromethoxy)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(12-7(9)10)3-11-6(4)8/h2-3,7H,1H3 |
InChI 键 |
FTJYJIJJWGJCPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



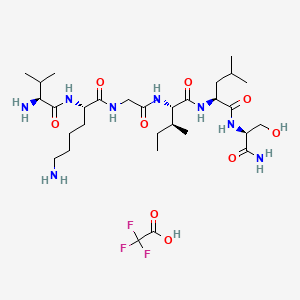
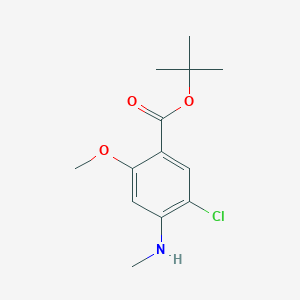
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)


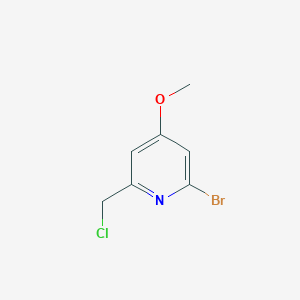
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
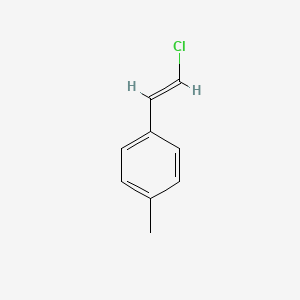
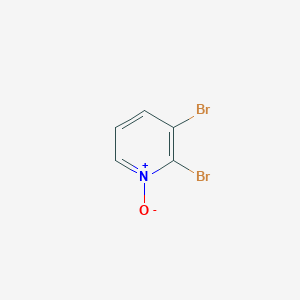
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)

